molecular formula C12H15Cl2NO2 B13398422 (2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

(2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13398422
M. Wt: 276.16 g/mol
InChI Key: PEYOPBVPGXNOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a synthetic organic compound. It is characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenylmethyl group and a carboxylic acid group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Chlorophenylmethyl Group: This step may involve nucleophilic substitution reactions where a chlorophenylmethyl halide reacts with the pyrrolidine ring.

    Formation of the Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phenyl group.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies to understand its interaction with biological molecules.

Medicine

    Drug Development: Potential use in developing new therapeutic agents due to its unique structure.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

The uniqueness of (2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYOPBVPGXNOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.